epsilon-Cadinene

Description

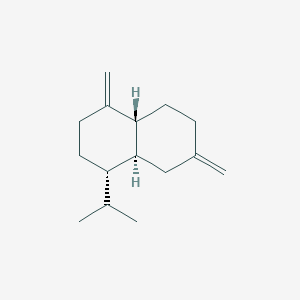

Structure

2D Structure

3D Structure

Properties

CAS No. |

1080-67-7 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(1S,4aR,8aS)-4,7-dimethylidene-1-propan-2-yl-1,2,3,4a,5,6,8,8a-octahydronaphthalene |

InChI |

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h10,13-15H,3-9H2,1-2H3/t13-,14-,15-/m0/s1 |

InChI Key |

NOLWRMQDWRAODO-KKUMJFAQSA-N |

SMILES |

CC(C)C1CCC(=C)C2C1CC(=C)CC2 |

Isomeric SMILES |

CC(C)[C@@H]1CCC(=C)[C@H]2[C@H]1CC(=C)CC2 |

Canonical SMILES |

CC(C)C1CCC(=C)C2C1CC(=C)CC2 |

Origin of Product |

United States |

Natural Occurrence and Distribution of Epsilon Cadinene

Epsilon-Cadinene Presence in Plant Species

This compound is a component of the essential oils of numerous plants, where it contributes to the plant's aromatic profile. It has been identified in various parts of plants, including the wood, leaves, and fruit. Research has confirmed its presence in species ranging from conifers to flowering plants. For instance, the essential oil of common juniper (Juniperus communis) has been found to contain this compound, although in relatively small proportions at approximately 0.01% of the oil's composition. pherobase.com Other plants reported to contain this compound include lemon, sweet marjoram, and peppermint. foodb.ca

Table 1: Documented Plant Sources of this compound

| Plant Species | Common Name | Plant Part |

| Juniperus communis | Common Juniper | Not Specified |

| Citrus limon | Lemon | Not Specified |

| Origanum majorana | Sweet Marjoram | Not Specified |

| Mentha piperita | Peppermint | Not Specified |

Detection in Fungi and Other Microorganisms

The occurrence of this compound is not limited to the plant kingdom. The compound has also been detected as a volatile organic compound (VOC) produced by various microorganisms. Scientific investigations have identified this compound as one of the volatiles released by certain strains of fungi. Notably, it is produced by the ericoid mycorrhizal fungus Oidiodendron maius. plos.org

Furthermore, the production of this compound has been observed in bacteria. It has been identified among the volatiles released by a species of Streptomyces isolated from the North Sea, demonstrating its presence in marine microbial life. pherobase.com

Table 2: Documented Microbial Sources of this compound

| Organism Type | Genus/Species | Environment |

| Fungus | Oidiodendron maius | Soil/Mycorrhizal |

| Bacterium | Streptomyces sp. | Marine |

Variability in this compound Production Across Biological Sources

The quantity and even the presence of this compound can vary significantly between and within species. This variability is influenced by a combination of genetic and environmental factors. nih.gov The composition of essential oils in plants is known to be affected by the geographical location, climatic conditions, soil composition, and the specific stage of development or time of harvest. nih.govbio-conferences.orgresearchgate.net

For example, a study on Artemisia vulgaris (Mugwort) collected from different geographical locations showed significant differences in the component composition of their essential oils, a principle that applies to individual compounds like this compound. bio-conferences.org Factors such as altitude and local abiotic conditions can lead to distinct chemotypes within the same plant species. bio-conferences.org This natural variation means that while a plant or microorganism species may be known to produce this compound, the amount can range from a major component to a trace element depending on the specific circumstances of its growth. nih.gov

Chemical Synthesis of Epsilon Cadinene

Total Synthesis Strategies for Epsilon-Cadinene

The total synthesis of this compound has been achieved through several distinct strategic approaches, primarily involving key cyclization and annulation reactions to build the bicyclic framework.

A notable strategy for the construction of the this compound skeleton is the use of an intramolecular ene reaction. wikipedia.org A key example is the asymmetric total synthesis of (-)-epsilon-cadinene, which was accomplished using a chiral titanium reagent to catalyze an asymmetric intramolecular ene reaction. tohoku.ac.jp This pericyclic reaction establishes the core bicyclic system with a high degree of stereocontrol, making it an efficient approach to the target molecule. wikipedia.orgunige.ch The intramolecular nature of the reaction is generally favored over intermolecular versions as it can proceed with greater ease and selectivity. jk-sci.com

An alternative and effective approach to the synthesis of (±)-ε-cadinene involves an annulation strategy based on a sequential double Michael reaction. rsc.orgresearchgate.net This method constructs the decalone ring system, a key intermediate for cadinene synthesis. rsc.orgresearchgate.net The reaction typically involves the kinetic enolate or a trimethylsilyl (B98337) enol ether of a 1-acetylcyclohexene (B1328911) derivative reacting with an α,β-unsaturated carbonyl compound. rsc.orgresearchgate.net This sequence of conjugate additions under basic or Lewis acidic conditions forges the fused six-membered rings of the decalin core. rsc.orgresearchgate.net

| Reaction | Key Reagents | Intermediate | Product |

| Sequential Double Michael Reaction | 1. Kinetic enolate or silyl (B83357) enol ether of 1-acetylcyclohexene2. α,β-unsaturated carbonyl compound | 4-substituted 1-decalone derivative | (±)-ε-Cadinene |

Stereoselective and Enantioselective Approaches in this compound Synthesis

Achieving the correct relative and absolute stereochemistry is a critical challenge in the synthesis of natural products like this compound.

The synthesis utilizing the intramolecular ene reaction achieved enantioselectivity through the use of a chiral catalyst. Specifically, a chiral titanium reagent was employed to direct the formation of the desired enantiomer, (-)-epsilon-cadinene. tohoku.ac.jp The development of such chiral Lewis acids is a significant area of research for catalyzing enantioselective carbonyl-ene reactions. wikipedia.orgjk-sci.com

In the synthesis via the sequential double Michael reaction, diastereoselectivity was introduced by using chiral auxiliaries. The reaction of the cyclohexene-derived enolate with acrylates of chiral alcohols resulted in a diastereoselection of up to 70%. rsc.orgresearchgate.net This approach allows for the preferential formation of one diastereomer of the decalone intermediate, which is then carried forward to the final product.

Mechanistic Studies of this compound Formation in Vitro

Understanding the biosynthetic pathway of cadinenes provides insight into the molecule's formation in nature and can inspire synthetic strategies. In vitro studies on sesquiterpene synthases (STSs), such as (+)-δ-cadinene synthase from Gossypium arboreum, illuminate the mechanistic steps involved. nih.gov

The catalytic cycle is believed to commence with the metal-dependent ionization of farnesyl diphosphate (B83284) (FPP) to form an allylic cation. nih.govnih.gov This is followed by isomerization to nerolidyl diphosphate (NPP). nih.govuva.nl Re-ionization of NPP after bond rotation leads to a cisoid allylic cation, which then undergoes a C1-C10 cyclization. nih.gov A subsequent 1,3-hydride shift and a second C7-C2 bond formation generates the characteristic cadinyl cation. nih.gov The final step is a deprotonation, potentially facilitated by the pyrophosphate leaving group, to yield the cadinene product. nih.gov While this mechanism is for (+)-δ-cadinene, it outlines the fundamental carbocationic rearrangements and cyclizations that define the formation of the cadalane skeleton common to all cadinenes, including the epsilon isomer. nih.gov

| Step | Description | Intermediate(s) |

| 1 | Ionization and Isomerization | Farnesyl Diphosphate (FPP) → (3R)-Nerolidyl Diphosphate (NPP) |

| 2 | Re-ionization and Cyclization | NPP → cisoid allylic cation → C1-C10 cyclized cation |

| 3 | Rearrangement | 1,3-hydride shift → C7-C2 bond formation → Cadinyl cation |

| 4 | Deprotonation | Cadinyl cation → (+)-δ-Cadinene |

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of natural products is crucial for studying structure-function relationships and for developing new applications. In the context of cadinenes, synthetic efforts have focused on both substrate analogues and the generation of novel compounds through enzyme engineering.

To probe the enzymatic mechanism of cadinene synthases, fluorinated analogues of the natural substrate, farnesyl diphosphate (FPP), have been synthesized. nih.gov For instance, 2-fluorofarnesyl diphosphate (2F-FPP) was prepared from geranyl acetone (B3395972) and used as a substrate analogue inhibitor to study the crystal structure of (+)-δ-cadinene synthase. nih.gov

Furthermore, protein engineering techniques have been applied to alter the product profile of these enzymes. In one study, (+)-δ-cadinene synthase was rationally re-engineered through site-directed mutagenesis. nih.gov This work successfully converted the enzyme's selectivity towards producing germacrene D-4-ol, demonstrating the potential to generate novel sesquiterpenoid structures from a common precursor. nih.gov The isolation of novel cadinene-type sesquiterpenoids, such as Stereumins K-P from fungal cultures, also points to the natural diversity of cadinene analogues. mdpi.com

Structural Elucidation and Characterization Techniques for Epsilon Cadinene

Spectroscopic Methods for Structure Determination

Spectroscopic techniques are indispensable for determining the intricate structure of ε-cadinene. By analyzing the interaction of the molecule with electromagnetic radiation, scientists can deduce its atomic composition and arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like ε-cadinene. It provides detailed information about the carbon-hydrogen framework. thegoodscentscompany.comd-nb.info

¹H NMR (Proton NMR): This technique provides information about the chemical environment of hydrogen atoms in the molecule. For ε-cadinene, ¹H NMR spectra would reveal characteristic signals for the methyl, methylene, and methine protons, including those attached to the isopropyl group and the vinylic protons of the double bonds. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals are crucial for assigning specific protons to their positions within the cadinane (B1243036) skeleton.

¹³C NMR (Carbon-13 NMR): This method probes the carbon atoms, providing information on the number of different carbon environments in the molecule. The ¹³C NMR spectrum of ε-cadinene would show distinct signals for each of its 15 carbon atoms. The chemical shifts of these signals indicate the type of carbon (e.g., methyl, methylene, methine, quaternary, olefinic), which is fundamental in piecing together the carbon backbone. pherobase.com

2D NMR (Two-Dimensional NMR): Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing the connectivity between atoms.

COSY spectra show correlations between coupled protons, helping to identify adjacent protons in the structure.

HSQC spectra correlate directly bonded carbon and hydrogen atoms.

HMBC spectra reveal correlations between carbons and protons that are two or three bonds apart, which is critical for assembling the complete molecular structure and confirming the placement of functional groups and substituents.

Published research on related cadinene isomers, such as δ-cadinene, provides reference data for the interpretation of ε-cadinene's NMR spectra. For instance, the ¹H-NMR chemical shifts of δ-cadinene have been documented and can be compared to those of ε-cadinene to identify structural similarities and differences. researchgate.net

Table 1: Representative NMR Data for Cadinene-Type Sesquiterpenes

| Technique | Observed Features | Information Gained |

|---|---|---|

| ¹H NMR | Chemical shifts (ppm), multiplicity, coupling constants (Hz) | Proton environment, neighboring protons |

| ¹³C NMR | Chemical shifts (ppm) | Number and type of carbon atoms |

| 2D NMR (COSY, HSQC, HMBC) | Correlation peaks | Connectivity between atoms (H-H, C-H) |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. thegoodscentscompany.comd-nb.info

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for the analysis of volatile compounds like ε-cadinene in complex mixtures, such as essential oils. mdpi.comanalis.com.my In GC-MS, the gas chromatograph separates the components of the mixture, and the mass spectrometer analyzes each component as it elutes. The retention time from the GC and the mass spectrum from the MS together provide a high level of confidence in the identification of ε-cadinene. d-nb.infodiabloanalytical.com The mass spectrum of ε-cadinene would show a molecular ion peak (M⁺) corresponding to its molecular weight (204.36 g/mol ). thegoodscentscompany.comthegoodscentscompany.com

Electron Ionization Mass Spectrometry (EI-MS): This is a hard ionization technique commonly used in GC-MS. The fragmentation pattern produced by EI-MS is highly reproducible and serves as a "fingerprint" for the molecule. The mass spectrum of ε-cadinene would exhibit characteristic fragment ions resulting from the cleavage of the parent molecule. Common fragmentation pathways for sesquiterpenes include the loss of a methyl group (M-15) or an isopropyl group (M-43). researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS): While less common for nonpolar hydrocarbons like ε-cadinene, ESI-MS is a soft ionization technique that can be used, particularly for derivatized forms of the compound or in liquid chromatography-mass spectrometry (LC-MS) applications. It typically results in less fragmentation and a more prominent molecular ion peak. Predicted LC-MS/MS spectra for cadinene isomers are available in databases and can aid in identification. hmdb.ca

Table 2: Key Mass Spectrometry Data for ε-Cadinene

| Technique | Measurement | Significance |

|---|---|---|

| GC-MS | Retention Time & Mass Spectrum | Identification in complex mixtures |

| EI-MS | Molecular Ion Peak (m/z) & Fragmentation Pattern | Molecular weight and structural fingerprint |

| ESI-MS | Molecular Ion Peak (m/z) | Molecular weight determination (soft ionization) |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides information about the functional groups present in the molecule. scispace.com For ε-cadinene, the IR spectrum would display characteristic absorption bands corresponding to:

C-H stretching vibrations: Typically observed in the region of 3100-2850 cm⁻¹. The exact position can distinguish between sp², and sp³ hybridized C-H bonds.

C=C stretching vibrations: The presence of double bonds would give rise to absorption bands in the 1680-1600 cm⁻¹ region.

C-H bending vibrations: These appear in the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for the molecule.

While IR spectroscopy alone is not sufficient for complete structure elucidation, it is a valuable tool for confirming the presence of key functional groups and for comparing with known standards. scispace.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to electronic transitions. libretexts.org The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation in a molecule. libretexts.orgchromedia.org For ε-cadinene, which contains non-conjugated double bonds, the UV-Vis spectrum is expected to show absorptions in the lower UV range, typically below 220 nm. The absence of strong absorption at higher wavelengths would confirm the lack of a conjugated diene system. The molar absorptivity (ε) provides information about the probability of the electronic transition. masterorganicchemistry.com

Chromatographic Methods for Isolation and Identification

Chromatographic techniques are essential for the separation and purification of ε-cadinene from natural sources, which are often complex mixtures of various terpenes and other compounds.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. thegoodscentscompany.com In the context of ε-cadinene, GC is used for:

Isolation: Preparative GC can be employed to isolate pure ε-cadinene from essential oil fractions for further spectroscopic analysis.

Identification: By comparing the retention time of a peak in a sample chromatogram to the retention time of a known ε-cadinene standard run under the same conditions, the compound can be tentatively identified. The use of different stationary phases can improve the separation and reliability of identification. Retention indices (RI) are also used to standardize retention times across different systems.

Liquid Chromatography (LC)

Liquid chromatography (HPLC) is a powerful technique for the separation of individual components from complex mixtures, such as essential oils where epsilon-cadinene is often found. mdpi.com The separation is based on the differential partitioning of analytes between a stationary phase and a liquid mobile phase. waters.com For sesquiterpenes like this compound, reversed-phase HPLC is commonly employed, where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, often consisting of water and an organic modifier like acetonitrile (B52724) or methanol. mdpi.comwaters.com

The choice of stationary phase is critical for achieving optimal separation. mdpi.com While C18 columns are widely used, other phases such as those with embedded polar groups can offer different selectivity for sesquiterpene isomers. mdpi.com Method development involves optimizing the mobile phase composition, flow rate, and temperature to achieve the best resolution between this compound and other co-eluting compounds. scielo.org.mx

In the context of analyzing complex matrices, such as plant extracts, comprehensive two-dimensional liquid chromatography (LC×LC) offers significantly enhanced peak capacity and resolution compared to conventional one-dimensional HPLC. mdpi.com This technique employs two different columns with orthogonal separation mechanisms, providing a more detailed "fingerprint" of the sample and facilitating the isolation of minor components like this compound. mdpi.com

Chiral liquid chromatography is particularly important for separating the enantiomers of cadinene isomers. researchgate.net Since enantiomers possess identical physical and chemical properties in an achiral environment, a chiral stationary phase (CSP) is required to create a chiral environment that allows for their differential interaction and subsequent separation. researchgate.net

Table 1: HPLC Separation Modes for Terpenoid Analysis

| Separation Mode | Stationary Phase Type | Mobile Phase Type | Typical Analytes |

| Normal-Phase | Polar (e.g., silica) | Non-polar (e.g., hexane) | Non-polar to moderately polar compounds |

| Reversed-Phase | Non-polar (e.g., C18) | Polar (e.g., water/acetonitrile) | Non-polar to polar compounds |

| Hydrophilic Interaction (HILIC) | Polar | Polar (high organic content) | Very polar compounds |

| Chiral Chromatography | Chiral Stationary Phase (CSP) | Varies | Enantiomers |

This table provides a general overview of common HPLC modes applicable to the separation of terpenoids like this compound.

Advanced Analytical Approaches for this compound in Complex Matrices

The analysis of this compound in complex natural extracts, such as essential oils or plant tissues, presents significant challenges due to the presence of a multitude of other structurally similar compounds. analis.com.my Advanced analytical approaches are often necessary to achieve accurate identification and quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. analis.com.mymdpi.com The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase of the GC column. bio-conferences.org The mass spectrometer then fragments the eluted compounds and provides a mass spectrum, which serves as a molecular fingerprint for identification. massbank.eu The retention time from the GC and the mass spectrum together provide a high degree of confidence in the identification of this compound. mdpi.com For instance, in the analysis of essential oils, GC-MS can identify dozens of compounds, with this compound being one of the many sesquiterpenes present. oshadhi.co.uknhrorganicoils.com

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that is often coupled with GC-MS for the analysis of volatile and semi-volatile compounds in various matrices. analis.com.my SPME utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase to extract analytes from the sample headspace or directly from a liquid sample. analis.com.my This technique is particularly useful for concentrating trace amounts of this compound from complex samples before GC-MS analysis, thereby enhancing sensitivity. analis.com.my

When dealing with highly complex mixtures where co-elution is a problem even with high-resolution capillary GC, comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (GC×GC-MS) can be employed. This powerful technique provides a significant increase in separation power by using two different GC columns with orthogonal separation mechanisms. The result is a highly detailed two-dimensional chromatogram that can resolve components that would otherwise overlap in a single-dimension separation.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. researchgate.net For this compound, the IR spectrum would show characteristic C-H stretching and bending vibrations for alkanes and alkenes, as well as C=C stretching vibrations. scispace.com While not as definitive as NMR or MS for complete structure elucidation, IR spectroscopy serves as a quick and simple method to confirm the presence of certain structural features. researchgate.net

Table 2: Summary of Advanced Analytical Techniques for this compound

| Technique | Principle | Information Provided | Application in Complex Matrices |

| GC-MS | Separation by volatility, detection by mass-to-charge ratio | Retention time, mass spectrum for identification and quantification | High-throughput analysis of volatile components |

| SPME-GC-MS | Extraction and concentration on a fiber, followed by GC-MS | Enhanced detection of trace volatile compounds | Analysis of headspace or liquid samples with low analyte concentrations |

| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Detailed structural information (connectivity, stereochemistry) | Definitive structure elucidation of isolated, pure compounds |

| IR Spectroscopy | Molecular vibrations upon absorption of infrared radiation | Presence of functional groups | Rapid preliminary characterization |

This table summarizes the application of advanced analytical techniques for the analysis of this compound in complex samples.

Ecological Roles and Inter Organismal Interactions of Epsilon Cadinene

Role as Volatile Organic Compounds (VOCs) in Chemical Communication

VOCs, including ε-cadinene, are low molecular weight, lipophilic compounds with high vapor pressure that are produced by various plant organs mdpi.com. These molecules are crucial for communication, allowing plants to interact with other organisms in their environment, such as attracting pollinators or repelling herbivores mdpi.comnih.gov. The blend of VOCs emitted by a plant, often referred to as its odor plume, can convey complex ecological information mdpi.com.

The emission of VOCs like ε-cadinene is not constant; it is influenced by a variety of both internal and external factors. The production and accumulation of these compounds occur in specialized secretory tissues, which can be located on the plant's surface or internally mdpi.com.

Environmental Factors Influencing VOC Emission:

Light: Light availability directly impacts photosynthesis, which produces the carbon precursors for VOC synthesis. Transitions from dark to light can induce the emission of terpenes, though the response time may vary researchgate.net.

Temperature: An increase in ambient temperature generally leads to a rise in the emission rates of many terpenes. This is partly due to the increased volatility of these compounds at higher temperatures mdpi.comresearchgate.net.

Carbon Dioxide (CO2): Elevated CO2 levels can stimulate photosynthesis but may not necessarily increase the emission of all terpenes. In some cases, terpene emission is unaffected by increased CO2, suggesting a complex regulatory mechanism researchgate.net.

Soil Moisture: Water availability is a critical factor. Mild drought stress has been observed to increase monoterpene emissions, whereas severe drought can lead to a decrease mdpi.com.

Biotic Stress: Attacks by herbivores or pathogens are significant triggers for VOC emission. This induced response can act as a defense mechanism, either directly deterring the attacker or by attracting its natural enemies nih.govscispace.com. For instance, mechanical wounding or the application of methyl jasmonate can cause the release of certain cadinenes researchgate.net.

The following table summarizes the influence of key environmental factors on the production of plant VOCs.

| Environmental Factor | Effect on VOC Emission |

| Light | Induces and influences emission rates researchgate.netmdpi.com |

| Temperature | Emission rates typically increase with temperature mdpi.comresearchgate.net |

| CO2 Concentration | Can stimulate photosynthesis but has variable effects on emission researchgate.net |

| Soil Moisture | Mild drought may increase emissions, while severe drought decreases them mdpi.com |

| Biotic Stress | Herbivory and pathogen attack often induce or increase emissions nih.govscispace.com |

Plant-Microbe Interactions

The chemical communication between plants and microbes is a critical aspect of ecosystem functioning, and VOCs are central to this dialogue frontiersin.org. Fungi and bacteria release a wide array of microbial VOCs (MVOCs) that can be perceived by plants, triggering significant changes in their growth, development, and metabolism frontiersin.org.

Fungal volatile organic compounds (FVOCs) can have both beneficial and detrimental effects on plants frontiersin.org. Some fungi produce sesquiterpenes that act as defense compounds against other microorganisms scispace.com. For example, the ascomycete Muscodor albus produces a mixture of sesquiterpenes that synergistically inhibit the growth of other fungi and bacteria scispace.com.

Conversely, VOCs from beneficial microbes can promote plant growth. For instance, VOCs produced by certain strains of Bacillus amyloliquefaciens have been shown to significantly increase the biomass and root development of Arabidopsis thaliana nih.gov. While specific studies detailing ε-cadinene's role as a fungal volatile in plant growth are specific, the broader class of sesquiterpenes is known to be involved in these interactions. In cotton, for example, inoculation with bacteria can induce the activity of (+)-δ-cadinene synthase, an enzyme involved in the biosynthesis of defense-related compounds nih.gov. This suggests that microbial presence can directly influence the plant's production of cadinene-type sesquiterpenes.

Plant-Insect Interactions and Defense Mechanisms

Plants have evolved a sophisticated arsenal of chemical defenses against insect herbivores, and sesquiterpenes like ε-cadinene are often key components of this defense system researchgate.netmdpi.com. These compounds can act as antifeedants, repellents, or toxins to deter insect feeding researchgate.net.

Research on the invasive plant Eupatorium adenophorum has identified several cadinene sesquiterpenes that exhibit potent antifeedant activity against the generalist insect Spodoptera exigua researchgate.net. When plants are attacked by herbivores, they can release a specific blend of herbivore-induced plant volatiles (HIPVs) nih.gov. These HIPVs, which can include cadinenes, serve multiple functions. They can act as a direct defense by repelling other herbivores, or as an indirect defense by attracting predators or parasitoids of the attacking insect nih.govnih.gov. This "chemical distress call" is a fascinating example of tritrophic interaction, where the plant recruits allies from other trophic levels for its protection nih.gov. Furthermore, some insects use these plant volatiles as cues to avoid laying eggs on plants that are already under attack nih.gov.

Antimicrobial Activities in Non-Human Systems

Epsilon-cadinene, as a component of essential oils from various plants, has demonstrated notable antimicrobial properties against a range of pathogens.

Essential oils containing cadinene isomers have shown efficacy against several pathogenic bacteria. For example, δ-cadinene is suggested to be a principal compound responsible for the antimicrobial activity of Cedrus atlantica essential oil against Streptococcus pneumoniae mdpi.com. The essential oil of Xenophyllum poposum, which contains delta-cadinene as a major component (16.5%), exhibited antibacterial activity against five pathogenic strains, including Staphylococcus aureus nih.gov.

The following table provides examples of the antibacterial activity of essential oils where cadinenes are present.

| Essential Oil Source | Major Cadinene Isomer | Target Bacteria | Reference |

| Cedrus atlantica | δ-Cadinene | Streptococcus pneumoniae | mdpi.com |

| Xenophyllum poposum | δ-Cadinene (16.5%) | Staphylococcus aureus and other pathogenic strains | nih.gov |

| Pinus species | Cadinene isomers | Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis | researchgate.net |

These findings underscore the role of ε-cadinene and its isomers as important components of plant chemical defenses, not only against insects but also against microbial pathogens.

Antifungal Activities

Current scientific literature lacks specific studies detailing the antifungal properties of isolated ε-cadinene. Research into the antifungal potential of cadinene isomers has primarily focused on other compounds within this class of sesquiterpenes. While essential oils containing a mixture of sesquiterpenes, which may include ε-cadinene, have demonstrated antifungal effects, the specific contribution of ε-cadinene to this activity has not been elucidated.

For instance, studies on essential oils from various plant species have shown efficacy against a range of fungal pathogens. These oils are complex mixtures of volatile compounds, and their antifungal action is often attributed to the synergistic or additive effects of their major constituents, such as δ-cadinene and α-cadinene. However, without direct testing of ε-cadinene, its individual antifungal capabilities remain unknown.

Future research is required to isolate ε-cadinene and assess its activity against various fungal species. Such studies would be crucial in determining its minimum inhibitory concentration (MIC) and its spectrum of activity, thereby clarifying its potential role in plant defense against fungal pathogens.

Table 1: Antifungal Activity Data for Cadinene Sesquiterpenes (Excluding ε-Cadinene)

| Compound/Extract | Fungal Species | Activity Metric | Result | Reference |

| Essential Oil of Cedrus atlantica (contains δ-cadinene) | Candida albicans | Biofilm Inhibition | 87% reduction at 0.01% concentration | |

| Essential Oil of Amorpha fruticosa (contains δ-cadinene) | Gram-positive bacteria | MIC | 1.84-7.38 mg/mL | |

| Essential Oil of Xenophyllum poposum (contains δ-cadinene) | Pathogenic fungi | Not specified | Exhibited antifungal activity |

Antibiofilm Properties

Similar to its antifungal activity, the specific antibiofilm properties of ε-cadinene have not been a subject of dedicated scientific investigation. Biofilms are complex communities of microorganisms encased in a self-produced extracellular matrix, which confers increased resistance to antimicrobial agents. The ability of a compound to inhibit biofilm formation or eradicate existing biofilms is a significant aspect of its antimicrobial potential.

Research on the antibiofilm activity of essential oils has indicated that certain sesquiterpene-rich extracts can interfere with biofilm development. For example, essential oils containing other cadinene isomers have been shown to inhibit biofilm formation by various pathogenic bacteria and fungi. The proposed mechanisms of action often involve the disruption of quorum sensing, inhibition of cell adhesion, or alteration of the extracellular matrix.

However, the absence of studies focusing specifically on ε-cadinene means that its role in these antibiofilm effects is purely speculative. To ascertain the antibiofilm potential of ε-cadinene, it would be necessary to conduct in vitro and in vivo studies using the purified compound against a panel of biofilm-forming microorganisms.

Table 2: Antibiofilm Activity Data for Related Compounds and Essential Oils

| Compound/Extract | Microbial Species | Activity | Key Finding | Reference |

| Essential Oil of Cedrus atlantica | Candida albicans | Inhibition of biofilm formation | Dose-dependent inhibition | |

| Essential Oil of Amorpha fruticosa | Various bacterial strains | Inhibition of microbial adherence | Good antibiofilm activity |

Advanced Analytical Methodologies for Epsilon Cadinene Profiling

Development and Validation of Analytical Methods

The development and validation of analytical methods are critical for obtaining reliable and consistent results for ε-cadinene. ujpronline.com This process involves demonstrating that the chosen analytical procedure is suitable for its intended purpose. ujpronline.comresearchgate.net Key parameters considered during validation include selectivity, stability, linearity, range, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and robustness. ujpronline.comresearchgate.net

For instance, in the analysis of essential oils, method validation ensures that the quantification of constituents like ε-cadinene is accurate, which is crucial for quality control. fujimoto-chem.co.jpelsevier.com The validation process provides scientific evidence that a method will consistently produce a result that meets pre-determined specifications and quality attributes. ujpronline.com Various international guidelines, such as those from the International Conference on Harmonisation (ICH), provide a framework for performing analytical method validation. researchgate.net

Separation Techniques for Complex Mixtures

Due to the intricate nature of the samples containing ε-cadinene, such as essential oils and plant extracts, powerful separation techniques are essential. longdom.org These methods aim to isolate individual components from a complex mixture based on their distinct physical and chemical properties. longdom.orgsparkl.mebccampus.ca

High-Performance Liquid Chromatography (HPLC/UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful techniques for separating components in a liquid mixture. longdom.orgcabidigitallibrary.org While direct analysis of the highly volatile ε-cadinene by HPLC is less common than by Gas Chromatography, HPLC is invaluable for analyzing less volatile compounds that may be present alongside ε-cadinene in complex extracts. cabidigitallibrary.orgresearchgate.net The technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. cabidigitallibrary.org The development of HPLC methods often involves optimizing the mobile phase composition, column type, and detector settings to achieve the desired separation. cabidigitallibrary.orgresearchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is the premier technique for the analysis of volatile compounds like ε-cadinene. longdom.org In GC, a sample is vaporized and injected into a column, where it is separated based on the components' boiling points and interactions with the stationary phase. sparkl.me The separated components are then detected as they exit the column. oshadhi.co.uk

GC analysis of essential oils frequently identifies ε-cadinene as a constituent. oshadhi.co.ukpherobase.com For example, GC analysis of pine essential oil and rosemary essential oil has shown the presence of ε-cadinene. oshadhi.co.uknhrorganicoils.com The use of a capillary column in GC provides high resolution, allowing for the separation of closely related isomers. pherobase.com

Table 1: Examples of ε-Cadinene Detection using Gas Chromatography

| Plant Source | ε-Cadinene Relative Amount (%) |

| Juniperus communis | 0.01 pherobase.com |

| Pinus nigra laricio | 0.03 oshadhi.co.uk |

| Rosmarinus officinalis | 0.04 nhrorganicoils.com |

Capillary Electromigration Methods

Capillary Electromigration (CE) methods represent a family of powerful separation techniques characterized by high efficiency, minimal sample and solvent consumption, and rapid analysis times. frontiersin.orgbohrium.com These techniques separate analytes based on their differential migration in an electric field within a narrow capillary. nih.gov While less commonly applied to neutral terpenes like ε-cadinene, modifications of CE, such as Micellar Electrokinetic Chromatography (MEKC), can be used to separate neutral compounds. frontiersin.orgmdpi.com MEKC involves the addition of surfactants to the buffer, forming micelles that can interact with neutral analytes and facilitate their separation. mdpi.com The versatility and eco-friendly nature of CE methods make them an attractive option for the analysis of complex natural product mixtures. frontiersin.orgbohrium.com

Two-Dimensional Chromatography

Two-dimensional chromatography (2D-LC or 2D-GC) offers significantly enhanced resolving power compared to one-dimensional techniques, making it particularly suitable for extremely complex samples. nih.gov In this approach, fractions from the first separation (first dimension) are subjected to a second, different separation (second dimension). nih.gov This can be done in a "heart-cutting" mode, where specific portions of the eluent from the first dimension are transferred, or in a "comprehensive" mode, where the entire sample is subjected to both separations. nih.gov For instance, comprehensive two-dimensional gas chromatography (GCxGC) can provide detailed profiles of volatile compounds in essential oils, resolving components that may co-elute in a single-dimension GC analysis. thegoodscentscompany.com

Detection and Quantification Approaches

Following separation, sensitive and selective detection methods are required for the identification and quantification of ε-cadinene.

Mass Spectrometry (MS) is a powerful detection technique often coupled with GC (GC-MS). researchgate.netnih.gov GC-MS provides both retention time data from the GC and mass spectral data from the MS, which allows for confident identification of compounds by comparing their mass spectra to libraries of known compounds. diabloanalytical.com

Flame Ionization Detection (FID) is another common detector used with GC. smallfruits.org While it does not provide structural information like MS, FID is robust and offers excellent quantitative performance over a wide linear range. smallfruits.org

For quantification, calibration curves are typically constructed using certified reference standards of ε-cadinene. This allows for the determination of the concentration of the compound in the sample based on the detector response.

Mass Spectrometry (MS/MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most prevalent and powerful technique for the analysis of volatile compounds like ε-cadinene. analis.com.myresearchgate.net In this method, the complex mixture of volatile compounds from a sample is first injected into a gas chromatograph. The GC separates the individual components of the mixture based on their boiling points and affinity for the stationary phase within the GC column.

As each separated compound, including ε-cadinene, elutes from the column, it enters the mass spectrometer. The MS ionizes the molecules, typically using electron impact (EI), which causes them to fragment into characteristic patterns. The mass-to-charge ratio (m/z) of these fragments is measured, generating a unique mass spectrum for each compound. The identification of ε-cadinene is then confirmed by comparing its obtained mass spectrum with reference spectra found in established spectral libraries such as NIST and Wiley. semanticscholar.org The use of tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity, which is particularly useful for complex sample matrices. Quantitative analysis is often performed using GC coupled to a Flame Ionization Detector (GC-FID), with the relative concentrations of compounds calculated from the peak areas. researchgate.net

Spectroscopic Detection (PDA, FL)

While GC-MS is dominant for volatile analysis, High-Performance Liquid Chromatography (HPLC) coupled with spectroscopic detectors is another powerful analytical tool, particularly for less volatile or thermally unstable compounds.

Photodiode Array (PDA) Detection: A PDA detector, when coupled with HPLC, provides significant advantages in terms of assay specificity. It measures absorbance across a wide range of wavelengths simultaneously, allowing for the acquisition of the complete UV-Vis spectrum of an eluting compound. This capability is useful for peak purity evaluation and spectral comparisons, which can help in identifying compounds in the presence of co-eluting substances. sbq.org.br

Fluorescence (FL) Detection: Fluorescence detection is known for its high sensitivity and selectivity. It is applicable only to compounds that are naturally fluorescent or can be made fluorescent through derivatization. An example of a natural fluorescent molecule is curcumin, which is used for imaging and detection purposes due to this property. mdpi-res.com For a non-fluorescent compound like ε-cadinene, this detector would not be directly applicable unless a suitable derivatization agent could be employed.

For sesquiterpenes like ε-cadinene, these detectors are less commonly used than MS, as they are typically analyzed by GC. However, the principles of spectroscopic detection remain a cornerstone of modern analytical chemistry.

Sample Preparation Techniques (e.g., SPE, SPME, DLLME)

Effective sample preparation is a critical step to isolate and concentrate analytes like ε-cadinene from complex matrices, remove interfering substances, and ensure compatibility with the analytical instrument.

Solid-Phase Extraction (SPE): SPE is a well-established technique that involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). mdpi.com The process consists of four main steps: conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the target analytes with a small volume of solvent. organomation.com It is highly effective for cleaning up complex samples. organomation.com

Solid-Phase Microextraction (SPME): SPME is a modern, solvent-free sample preparation method that uses a polymer-coated fiber to extract analytes. organomation.com The fiber can be exposed directly to a liquid sample or to the headspace (the gas phase above the sample), making it ideal for volatile compounds like ε-cadinene. analis.com.mysemanticscholar.orgorganomation.com SPME integrates sampling, extraction, and concentration into a single step, offering a simple and rapid workflow. organomation.comresearchgate.net After extraction, the fiber is directly transferred to the GC injector for thermal desorption and analysis. organomation.com

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a fast, economical, and environmentally friendly microextraction technique. mdpi.comnih.gov It is based on a ternary solvent system where a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. mdpi.comcore.ac.uk The disperser solvent facilitates the formation of a cloudy solution of fine droplets, maximizing the surface area between the extraction solvent and the sample, which leads to a high enrichment factor. mdpi.com

| Technique | Principle | Key Advantages | Common Application for Volatiles |

| SPE | Analyte partitioning between a solid sorbent and a liquid sample. mdpi.com | Effective for complex matrices, high recovery. organomation.com | Pre-concentration of analytes from liquid extracts. |

| SPME | Analyte absorption/adsorption onto a coated fiber. organomation.com | Solvent-free, simple, integrates extraction and concentration. organomation.comresearchgate.net | Headspace analysis of volatile and semi-volatile compounds in solid or liquid samples. analis.com.mysemanticscholar.org |

| DLLME | Partitioning of analyte into a fine dispersion of extraction solvent in an aqueous sample. mdpi.com | Fast, low solvent use, high enrichment factor. mdpi.comnih.gov | Extraction of organic compounds from aqueous matrices. |

Chemometric Analysis in Epsilon-Cadinene Research

Chemometrics employs multivariate statistical methods to extract meaningful information from complex chemical data. In the context of ε-cadinene research, analytical techniques like GC-MS generate large datasets containing the relative abundance of dozens or even hundreds of volatile compounds. Chemometric analysis is essential for interpreting these complex chemical profiles.

For instance, chemometrics can be applied to GC-MS data to differentiate between plant species or varieties based on their unique volatile signatures, where ε-cadinene may be one of many discriminating variables. analis.com.mynih.gov Studies have used chemometric analysis of volatile profiles to correlate the chemical composition of samples with specific sensory attributes or to classify samples based on geographical origin. semanticscholar.orgnih.gov By analyzing the entire chemical fingerprint rather than focusing on a single compound, chemometrics provides a more holistic understanding and can reveal subtle differences or patterns that would otherwise be missed. This approach is valuable for authenticity studies, such as detecting the adulteration of cinnamon, and for comparative analyses of essential oils from different sources. nih.govthegoodscentscompany.com

Future Perspectives in Epsilon Cadinene Research

Elucidation of Novel Biosynthetic Pathways

While the general pathway for sesquiterpene biosynthesis from farnesyl diphosphate (B83284) (FPP) is established, the specific enzymes and regulatory networks controlling ε-cadinene production in various organisms are not fully understood. Future research will likely focus on:

Discovery of Novel Terpene Synthases (TPSs): Identifying and characterizing new TPS enzymes from a wider range of organisms, including plants, fungi, and bacteria, could reveal alternative or more efficient pathways to ε-cadinene. Techniques like genome mining and transcriptomic analysis of organisms known to produce cadinene-type sesquiterpenes will be instrumental.

Investigating Post-Synthase Modifications: The diversity of terpenoids is often expanded by the action of "tailoring enzymes" like cytochromes P450 (P450s) and dehydrogenases, which modify the initial terpene scaffold. nih.gov In plants, P450s are a massive family of enzymes involved in the biosynthesis of a wide array of compounds, including pigments, defense compounds, and volatiles. nih.gov Future work should investigate the P450s and other enzymes that may act on an ε-cadinene precursor to produce other functionalized cadinene derivatives. Understanding these modifications is crucial for a complete picture of the metabolic network.

Regulatory Mechanisms: Elucidating the transcription factors and signaling pathways that regulate the expression of ε-cadinene synthase and related genes is a key area for future research. This knowledge is not only fundamental to understanding how and why organisms produce this compound but is also critical for metabolic engineering efforts. researchgate.net

Targeted Enzyme Engineering for Enhanced Production or Modified Specificity

The ability to manipulate the enzymes responsible for ε-cadinene synthesis offers exciting possibilities for both industrial and research applications. Future efforts in this area will likely concentrate on:

Improving Catalytic Efficiency: Using techniques like directed evolution and site-directed mutagenesis, researchers can aim to create variants of ε-cadinene synthase with higher turnover rates and improved stability. This is particularly relevant for developing microbial cell factories for the large-scale production of ε-cadinene.

Altering Product Specificity: Sesquiterpene synthases are known for their plasticity, often producing a mixture of products. core.ac.uk Engineering the active site of these enzymes can shift the product profile towards a single, desired isomer like ε-cadinene or even generate novel, "unnatural" sesquiterpene structures. nih.gov For example, the mutation of specific amino acid residues in other terpene synthases has been shown to dramatically alter their product selectivity. nih.gov

Rational Design Based on Structural Biology: As more crystal structures of terpene synthases become available, computational modeling and rational design will play an increasingly important role in predicting the effects of specific mutations. core.ac.uk This knowledge-based approach can accelerate the development of enzymes with desired properties, reducing the need for extensive and often laborious screening of mutant libraries. core.ac.uk

Investigation of Epsilon-Cadinene's Roles in Underexplored Ecological Contexts

The ecological functions of ε-cadinene are multifaceted and far from fully understood. While its role in plant defense is recognized, many other potential interactions in various ecosystems remain to be explored.

Plant-Herbivore and Plant-Pathogen Interactions: Detailed studies are needed to understand the precise mechanisms by which ε-cadinene deters herbivores or inhibits pathogens. This includes investigating its effects on insect behavior and physiology, as well as its antimicrobial properties against a broader range of plant pathogens. Some cadinene sesquiterpenes are known to act as defense primers against fungal invasion. researchgate.net

Trophic Interactions and Sequestration: Investigating how ε-cadinene moves through food webs is an important area of future research. This includes studying whether herbivores sequester this compound for their own defense and the subsequent effects on their predators.

Microbial Interactions: The role of ε-cadinene in mediating interactions between plants and soil microbes, or as a signaling molecule among microorganisms, is a largely unexplored frontier. Some symbiotic fungi are known to express terpene synthases during host colonization, suggesting a role for these compounds in establishing symbiotic relationships. researchgate.net

Allelopathy: Further research is required to determine the allelopathic potential of ε-cadinene, i.e., its ability to influence the growth and development of neighboring plants.

A summary of the known and potential ecological roles of cadinenes is presented in the table below.

| Ecological Context | Potential Role of ε-Cadinene |

| Plant-Herbivore Interactions | Direct defense (repellent, toxic) |

| Plant-Pathogen Interactions | Antimicrobial, defense primer |

| Trophic Interactions | Sequestration by herbivores for defense |

| Microbial Symbiosis | Signaling molecule in plant-fungi interactions |

| Allelopathy | Inhibition of germination or growth of competing plants |

Development of Advanced Analytical Platforms for In Situ Monitoring

To fully understand the dynamic roles of ε-cadinene in biological and ecological systems, the development of advanced analytical techniques for real-time, in situ monitoring is crucial.

High-Resolution Mass Spectrometry: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are standard for identifying and quantifying volatile compounds like ε-cadinene. researchgate.net Future advancements will likely focus on increasing sensitivity and enabling the analysis of complex mixtures from environmental samples with minimal preparation.

Biosensors: The development of ε-cadinene-specific biosensors could revolutionize the study of its ecological roles. These sensors could potentially be used for real-time monitoring of ε-cadinene emissions from plants in response to environmental stimuli.

In Situ Sampling and Imaging: Techniques like solid-phase microextraction (SPME) coupled with GC-MS allow for the in situ sampling of volatiles from living organisms. researchgate.net Further development of these methods, along with mass spectrometry imaging techniques, could provide a spatiotemporal map of ε-cadinene production and distribution within tissues and even whole organisms.

Coupled Analytical Techniques: The combination of gas chromatography with electroantennography (GC-EAD) allows for the identification of compounds that are biologically active from an insect's perspective. science.gov Applying this to study the interactions of insects with ε-cadinene could provide valuable insights into its role as a semiochemical.

The table below highlights some of the key analytical techniques and their future applications in ε-cadinene research.

| Analytical Technique | Application in ε-Cadinene Research | Future Development |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of ε-cadinene in various matrices. | Increased sensitivity, analysis of complex mixtures. |

| Biosensors | Real-time, in situ detection of ε-cadinene emissions. | Development of ε-cadinene-specific sensors. |

| Solid-Phase Microextraction (SPME) | In situ sampling of ε-cadinene from living organisms. | Miniaturization and improved coatings for higher selectivity. |

| Gas Chromatography-Electroantennography (GC-EAD) | Identification of ε-cadinene as an insect olfactory stimulant. | Application to a wider range of insect species. |

Q & A

Q. What are the standard methodologies for isolating epsilon-Cadinene from natural sources?

Isolation typically involves solvent extraction (e.g., hydrodistillation or Soxhlet extraction) followed by chromatographic purification. For plant-derived this compound, researchers should:

Q. Which analytical techniques are most reliable for characterizing this compound?

A combination of NMR (¹H, ¹³C, DEPT, and 2D experiments like COSY and HSQC) and mass spectrometry (GC-EI-MS or LC-ESI-MS) is essential:

Q. How can researchers identify biosynthesis pathways of this compound in plant systems?

Key steps include:

- Isotopic labeling : Use ¹³C-glucose tracer studies to track sesquiterpene precursor incorporation .

- Enzyme assays : Characterize terpene synthase activity in vitro using recombinant enzymes and substrate analogs (e.g., farnesyl pyrophosphate) .

- Transcriptomics : Pair RNA-seq data with phylogenetic analysis to identify candidate genes in understudied species .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities of this compound?

Systematic approaches include:

- Meta-analysis : Aggregate data from multiple studies using PRISMA guidelines to assess heterogeneity .

- Dose-response validation : Replicate assays (e.g., antimicrobial MIC tests) with standardized protocols and controls .

- Strain/Model specificity : Test activity across diverse biological models (e.g., bacterial strains, cancer cell lines) to identify context-dependent effects .

Q. What experimental designs are optimal for studying this compound’s mechanism of action in pharmacological studies?

Consider:

- Omics integration : Combine proteomics (e.g., SILAC labeling) and metabolomics to map pathway perturbations .

- Molecular docking : Use AutoDock or Schrödinger Suite to predict binding affinities with target proteins (e.g., cytochrome P450 enzymes) .

- CRISPR-Cas9 knockouts : Validate target involvement by silencing candidate genes in cellular models .

Q. How can spectral data discrepancies (e.g., NMR shifts) in this compound studies be resolved?

Methodological solutions:

- Cross-laboratory validation : Share raw spectral data via repositories like Zenodo for independent verification .

- Dynamic NMR : Apply variable-temperature or solvent-dependent NMR to assess conformational flexibility .

- Quantum mechanical calculations : Use Gaussian or ORCA software to simulate spectra and compare with experimental data .

Q. What strategies mitigate challenges in quantifying this compound in complex matrices (e.g., essential oils)?

Advanced quantification methods:

- Internal standards : Deploy stable isotope-labeled analogs (e.g., d₃-epsilon-Cadinene) to correct for matrix effects .

- Multivariate calibration : Apply PLS regression to GC-MS data for overlapping peak deconvolution .

- Quality controls : Include inter-day precision tests and spike-recovery experiments to validate accuracy .

Methodological Resources

- Literature Synthesis : Tools like Epsilon AI can accelerate systematic reviews by extracting data from 200M+ papers .

- Data Repositories : Use SciFinder for spectral comparisons and reaction pathway validation .

- Peer Review Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.